Valbenazine

Description

Propriétés

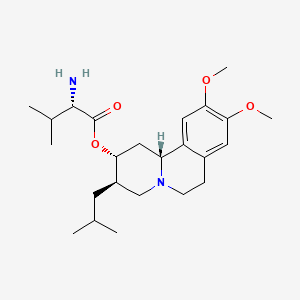

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDGVNQKABXKG-CFKGEZKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026306 | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025504-45-3 | |

| Record name | L-Valine (2R,3R,11bR)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025504-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valbenazine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025504453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11915 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valbenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K37P50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Valbenazine in Tardive Dyskinesia

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of valbenazine for the treatment of tardive dyskinesia (TD). It is intended to be a technical resource, incorporating detailed experimental methodologies and quantitative data to support further research and development in the field of movement disorders.

The Pathophysiology of Tardive Dyskinesia

Tardive dyskinesia is a hyperkinetic movement disorder characterized by involuntary, repetitive movements, most commonly affecting the orofacial region, limbs, and trunk.[1][2][3] The prevailing hypothesis for its pathophysiology points to neuroadaptive changes following chronic exposure to dopamine receptor blocking agents (DRBAs), such as antipsychotics.[2][4][5] Prolonged D2 receptor blockade in the nigrostriatal pathway is thought to trigger a compensatory upregulation and hypersensitivity of postsynaptic D2 receptors.[3][6][7] This creates a state where even normal levels of synaptic dopamine can lead to excessive and aberrant signaling, resulting in the characteristic involuntary movements of TD.[1][4]

Core Mechanism of Action of this compound

This compound is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[8][9][10] VMAT2 is a transport protein located on the membrane of presynaptic vesicles within the central nervous system, responsible for packaging monoamines—primarily dopamine, but also norepinephrine, serotonin, and histamine—from the cytoplasm into the vesicles for storage and subsequent release.[1][6][11][12]

This compound itself is a prodrug that is rapidly hydrolyzed to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).[8][13][14] Both this compound and, more potently, [+]-α-HTBZ, bind to VMAT2 and inhibit its function.[7][8][13] This inhibition reduces the loading of dopamine into synaptic vesicles. Dopamine that remains in the cytoplasm is vulnerable to degradation by enzymes such as monoamine oxidase (MAO).[7]

The net effect is a depletion of dopamine stores within presynaptic vesicles, leading to a decrease in the amount of dopamine released into the synaptic cleft upon neuronal activation.[4][6][10] This reduction in presynaptic dopamine release serves to attenuate the overstimulation of the hypersensitive postsynaptic D2 receptors, thereby mitigating the involuntary motor symptoms of TD.[5][6][7]

Pharmacodynamics and Receptor Selectivity

A key attribute of this compound is its high selectivity for VMAT2 over VMAT1 (which is primarily located in the periphery) and other monoaminergic receptors.[6][7][9] This selectivity is critical for minimizing off-target side effects commonly associated with less selective agents, such as hypotension, sedation, or depression.[5][13][14] The active metabolite, [+]-α-HTBZ, exhibits a particularly high binding affinity for VMAT2.[8][13]

| Compound | Target | Binding Affinity (Ki) | Reference(s) |

| This compound | VMAT2 | ~150 nM | [8][13] |

| VMAT1 | > 10,000 nM | [13] | |

| [+]-α-HTBZ (active metabolite) | VMAT2 | ~3 nM | [8][13] |

| This compound & [+]-α-HTBZ | Dopamine, Serotonin, Adrenergic, Histaminergic, Muscarinic Receptors | > 5,000 nM | [8][13] |

Pharmacokinetics

The pharmacokinetic profile of this compound supports a convenient once-daily dosing regimen.[7] As a prodrug, it is converted to its active metabolite, which is primarily responsible for the sustained therapeutic effect.[14]

| Parameter | This compound | [+]-α-HTBZ (active metabolite) | Reference(s) |

| Time to Peak (Tmax) | 0.5 - 1.0 hours | 4.0 - 8.0 hours | [13][15][16] |

| Elimination Half-Life (T½) | 15 - 22 hours | 15 - 22 hours | [8][9][17] |

| Plasma Protein Binding | > 99% | ~64% | [9][13] |

| Absolute Bioavailability | ~49% | N/A | [13] |

| Metabolism | Hydrolysis to [+]-α-HTBZ; CYP3A4/5 to minor metabolites | Further metabolism by CYP2D6 | [8][12][13][17] |

| Excretion | ~60% urine; ~30% feces | ~60% urine; ~30% feces | [8][9][17] |

Metabolism is a critical consideration, particularly the role of CYP2D6 in the clearance of the active [+]-α-HTBZ metabolite. Patients who are known poor CYP2D6 metabolizers or those taking strong CYP2D6 or CYP3A4 inhibitors may experience increased exposure to this compound and its active metabolite, potentially increasing the risk of adverse events like QT prolongation.[13][17]

References

- 1. Role of Vesicular Monoamine Transporter 2 Inhibitors in Tardive Dyskinesia Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. hcplive.com [hcplive.com]

- 5. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 6. Mechanism of Action | INGREZZA® (this compound) capsules | HCP [ingrezzahcp.com]

- 7. This compound for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Single Dose and Repeat Once-Daily Dose Safety, Tolerability and Pharmacokinetics of this compound in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (Ingrezza) | Davis’s Drug Guide [nursing.unboundmedicine.com]

Valbenazine: A Selective VMAT2 Inhibitor for Hyperkinetic Movement Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Valbenazine (INGREZZA®) is a novel, highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed summaries of quantitative data, key experimental methodologies, and visual representations of its pharmacological pathways are presented to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Tardive dyskinesia (TD) and chorea in Huntington's disease are hyperkinetic movement disorders characterized by involuntary, repetitive movements.[2][3] The pathophysiology of these conditions is linked to a hyperdopaminergic state in the brain.[2] Vesicular monoamine transporter 2 (VMAT2) is a crucial protein in presynaptic neurons responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.[4][5] Inhibition of VMAT2 represents a key therapeutic strategy to modulate dopamine signaling and alleviate the symptoms of hyperkinetic movement disorders.[6] this compound was specifically developed as a selective VMAT2 inhibitor to offer a targeted and well-tolerated treatment option.[7][8]

Mechanism of Action

This compound exerts its therapeutic effect through the reversible and selective inhibition of VMAT2.[2][9] This inhibition reduces the loading of dopamine into synaptic vesicles, thereby decreasing its release into the synaptic cleft.[2][9] This modulation of dopaminergic neurotransmission is believed to alleviate the dopamine receptor hypersensitivity that underlies the involuntary movements in tardive dyskinesia.[2][9]

This compound is a prodrug that is rapidly converted to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[10][11] This active metabolite possesses high-affinity and selectivity for VMAT2.[10][12]

VMAT2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal function of VMAT2 in a presynaptic dopamine neuron and the mechanism of inhibition by this compound.

Pharmacodynamics and Selectivity

A key feature of this compound is its high selectivity for VMAT2 over VMAT1, which is predominantly found in peripheral tissues.[10][13] This selectivity is thought to contribute to its favorable side-effect profile.[14] The parent drug, this compound, has a moderate affinity for VMAT2, while its primary active metabolite, [+]-α-HTBZ, exhibits a much higher affinity.[10][12] Importantly, both this compound and [+]-α-HTBZ show negligible binding to a wide range of other receptors, including dopaminergic (D2), serotonergic, adrenergic, histaminergic, and muscarinic receptors, minimizing off-target effects.[10][15]

Table 1: Binding Affinities (Ki) of this compound and its Active Metabolite

| Compound | Target | Ki (nM) | Reference(s) |

| This compound | Human VMAT2 | ~150 | [10][13][15] |

| This compound | Human VMAT1 | >10,000 | [10][13][15] |

| [+]-α-HTBZ | Human VMAT2 | ~3 | [10][13][15] |

| This compound & [+]-α-HTBZ | Dopamine (D2), Serotonin (5HT2B), Adrenergic, Histaminergic, Muscarinic Receptors | >5,000 | [10][15] |

Pharmacokinetics

This compound is administered orally and is extensively metabolized.[2][11]

Table 2: Pharmacokinetic Parameters of this compound and [+]-α-HTBZ

| Parameter | This compound | [+]-α-HTBZ | Reference(s) |

| Tmax (hours) | 0.5 - 1.0 | 4 - 8 | [10][16] |

| Half-life (hours) | 15 - 22 | 15 - 22 | [2][17] |

| Plasma Protein Binding | >99% | ~64% | [2][10] |

| Metabolism | Hydrolysis to [+]-α-HTBZ; Oxidative metabolism (primarily CYP3A4/5) | Further metabolism in part by CYP2D6 | [10][11][13] |

| Excretion | ~60% urine, ~30% feces (as inactive metabolites) | - | [2] |

| Absolute Bioavailability | ~49% | - | [10][15] |

Metabolic Pathway

The metabolic conversion of this compound to its active form and subsequent metabolism is a critical aspect of its pharmacology.

Clinical Efficacy

The efficacy and safety of this compound have been established in several key clinical trials for both tardive dyskinesia and chorea associated with Huntington's disease.

Tardive Dyskinesia

The KINECT series of studies were pivotal in demonstrating the efficacy of this compound for tardive dyskinesia.

Table 3: Summary of Key KINECT Clinical Trial Results for Tardive Dyskinesia

| Study | N | Treatment Groups | Primary Endpoint | Key Finding | Reference(s) |

| KINECT 2 | 89 | This compound (25-75 mg/day), Placebo | Change in AIMS score from baseline to Week 6 | Significant reduction in AIMS score with this compound vs. placebo (-2.6 vs. -0.2) | [18] |

| KINECT 3 | 225 | This compound (40 mg/day), this compound (80 mg/day), Placebo | Change in AIMS score from baseline to Week 6 | Significant reduction in AIMS score with 80 mg this compound vs. placebo (-3.2 vs. -0.1) | [11][19][20] |

| KINECT 4 | - | This compound (40 mg/day or 80 mg/day) - open-label extension | Long-term safety and efficacy | Sustained improvement in AIMS total score at Week 48 (-10.2 for 40 mg, -11.0 for 80 mg) | [21] |

Huntington's Disease Chorea

The KINECT-HD study established the efficacy of this compound for the treatment of chorea associated with Huntington's disease.

Table 4: KINECT-HD Clinical Trial Results for Huntington's Disease Chorea

| Study | N | Treatment Groups | Primary Endpoint | Key Finding | Reference(s) |

| KINECT-HD | 128 | This compound (≤80 mg/day), Placebo | Change in UHDRS Total Maximal Chorea (TMC) score from baseline to maintenance period (Weeks 10 and 12) | Statistically significant improvement in TMC score with this compound vs. placebo (placebo-adjusted mean reduction of 3.2 units) | [22] |

Experimental Protocols

VMAT2 Radioligand Binding Assay (Illustrative Protocol)

This protocol is a generalized representation based on common practices for determining the binding affinity of compounds to VMAT2.

Methodology:

-

Membrane Preparation: Cell lines stably expressing recombinant human VMAT2 are cultured and harvested. The cells are homogenized, and the membrane fraction is isolated through centrifugation.

-

Binding Reaction: The membrane preparation is incubated in a buffer solution containing a specific radioligand for VMAT2 (e.g., [3H]dihydrotetrabenazine) at a fixed concentration.

-

Competition Binding: Increasing concentrations of the unlabeled test compound (this compound or its metabolites) are added to compete with the radioligand for binding to VMAT2.

-

Incubation: The reaction mixtures are incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[23]

KINECT 3 Clinical Trial Protocol (Phase 3)

Objective: To evaluate the efficacy, safety, and tolerability of this compound for the treatment of tardive dyskinesia.[19][20]

Study Design: A 6-week, randomized, double-blind, placebo-controlled, parallel-group study.[19][20]

Participants: Adults with schizophrenia, schizoaffective disorder, or a mood disorder, and moderate to severe tardive dyskinesia.[19][20]

Intervention: Participants were randomized in a 1:1:1 ratio to receive:

Primary Efficacy Endpoint: The change from baseline in the Abnormal Involuntary Movement Scale (AIMS) dyskinesia total score at Week 6. The AIMS assessments were performed by blinded, centralized raters based on video recordings.[19][20]

Secondary Efficacy Endpoints: Included the Clinical Global Impression of Change (Tardive Dyskinesia) (CGI-TD) and the Patient Global Impression of Change (PGIC).[21]

Safety Assessments: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests.[19]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[21] The most common adverse events reported include somnolence and fatigue.[1] In patients with Huntington's disease, there is a warning for depression and suicidal ideation and behavior.[1][24] this compound may also cause QT prolongation, particularly in patients who are poor CYP2D6 metabolizers or are taking strong CYP2D6 or CYP3A4 inhibitors.[2][10]

Conclusion

This compound is a highly selective VMAT2 inhibitor that has demonstrated significant efficacy in treating tardive dyskinesia and chorea associated with Huntington's disease. Its favorable pharmacokinetic and pharmacodynamic profile, characterized by a potent active metabolite with high selectivity for VMAT2 and minimal off-target activity, contributes to its clinical utility and tolerability. The data presented in this guide underscore the robust scientific foundation for this compound as a targeted therapy for hyperkinetic movement disorders. Further research may continue to explore its potential in other related conditions.

References

- 1. Huntington’s Chorea | INGREZZA® (this compound) capsules [ingrezza.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 4. neurologylive.com [neurologylive.com]

- 5. va.gov [va.gov]

- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors this compound and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. Phase 3 this compound for Chorea in Huntington Disease Completes Enrollment - - Practical Neurology [practicalneurology.com]

- 8. This compound for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | INGREZZA® (this compound) capsules | HCP [ingrezzahcp.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. This compound and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, safety and tolerability of this compound in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. neurology.org [neurology.org]

- 19. KINECT 3: A Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. psychiatryonline.org [psychiatryonline.org]

- 21. A Phase 3, 1-Year, Open-Label Trial of this compound in Adults With Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

Preclinical Pharmacology of Valbenazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine, marketed under the brand name Ingrezza®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] Its therapeutic effects are mediated by modulating dopamine signaling in the central nervous system. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and processes.

Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[1][3] Both this compound and [+]-α-HTBZ act as reversible inhibitors of VMAT2, a transporter protein responsible for packaging monoamines, particularly dopamine, into synaptic vesicles for subsequent release.[4][5] By inhibiting VMAT2, this compound effectively reduces the amount of dopamine available for release into the synaptic cleft, thereby mitigating the hyperdopaminergic state believed to underlie conditions like tardive dyskinesia.[5][6]

A key feature of this compound is its high selectivity for VMAT2 over VMAT1 and other neurotransmitter receptors, which contributes to a more favorable side-effect profile by minimizing off-target interactions.[2][3]

Signaling Pathway of this compound's Action

References

- 1. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of chronic haloperidol and clozapine on vacuous chewing and dopamine-mediated jaw movements in rats: evaluation of a revised animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo microdialysis sampling for pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

In Vitro Characterization of Valbenazine's Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Valbenazine's binding affinity, with a primary focus on its interaction with the Vesicular Monoamine Transporter 2 (VMAT2). This compound is a selective VMAT2 inhibitor, and understanding its binding characteristics is crucial for elucidating its mechanism of action and preclinical development. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.

Executive Summary

This compound is a prodrug that is rapidly converted to its active metabolite, [+]-α-dihydrotetrabenazine (R,R,R-HTBZ), which is a potent and highly selective inhibitor of VMAT2. In vitro studies have consistently demonstrated the high affinity of R,R,R-HTBZ for VMAT2, with negligible binding to a wide array of other receptors, transporters, and ion channels. This selectivity profile is a key pharmacological feature of this compound, minimizing the potential for off-target effects. Radioligand binding assays are the cornerstone for determining these binding affinities, providing quantitative measures such as the inhibition constant (Ki).

Data Presentation: Binding Affinity of this compound and its Metabolites

The following tables summarize the quantitative data on the binding affinity of this compound and its primary active metabolite, [+]-α-dihydrotetrabenazine (R,R,R-HTBZ), for VMAT2. Data for off-target binding is also presented to highlight the selectivity of the compound.

Table 1: VMAT2 Binding Affinity

| Compound | Tissue Source | Radioligand | Ki (nM) | Reference |

| This compound | Human | [3H]-Dihydrotetrabenazine | ~150 | [1][2] |

| This compound | Rat Striatum | [3H]-HTBZ | 110-190 | [3] |

| [+]-α-dihydrotetrabenazine (R,R,R-HTBZ) | Human | [3H]-Dihydrotetrabenazine | ~3 | [1][2] |

| [+]-α-dihydrotetrabenazine (R,R,R-HTBZ) | Rat Striatum | [3H]-HTBZ | 1.0-2.8 | [3] |

| [+]-α-dihydrotetrabenazine (R,R,R-HTBZ) | Rat Forebrain | [3H]-HTBZ | 4.2 | [3] |

| [+]-α-dihydrotetrabenazine (R,R,R-HTBZ) | Human Platelets | [3H]-HTBZ | 2.6-3.3 | [3] |

| NBI-136110 (metabolite) | Rat Striatum | [3H]-HTBZ | 160-220 | [3] |

Table 2: Off-Target Binding Affinity

A broad panel screen of over 80 receptors, transporters, and ion channels was conducted to evaluate the off-target interaction of this compound and its active metabolite.[3]

| Compound | Target Class | Specific Targets | Binding Affinity (Ki) | Reference |

| This compound | Dopaminergic, Serotonergic, Adrenergic, Histaminergic, Muscarinic Receptors | D2, 5HT2B, and others | > 5000 nM | [1][4] |

| [+]-α-dihydrotetrabenazine (R,R,R-HTBZ) | Dopaminergic, Serotonergic, Adrenergic Receptors | D1, D2, 5-HT1A, 5-HT2A, 5-HT2B | Negligible affinity | [3][5] |

| NBI-136110 (metabolite) | Dopaminergic, Serotonergic Receptors | D1, D2, 5-HT1A, 5-HT2A, 5-HT2B | No significant interaction | [3] |

Experimental Protocols

The primary method for characterizing the in vitro binding affinity of this compound is the radioligand binding assay.

Radioligand Binding Assay for VMAT2

This protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of test compounds for VMAT2.

1. Tissue Preparation:

-

Homogenize tissue source (e.g., rat striatum, rat forebrain, or human platelets) in an ice-cold sucrose solution.[6]

-

Perform differential centrifugation to isolate the crude vesicular fraction containing VMAT2.[6] This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.[6]

-

Resuspend the final pellet in an appropriate assay buffer.

2. Competitive Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a high-affinity VMAT2 radioligand, such as [3H]-dihydrotetrabenazine ([3H]-HTBZ).[3][6]

-

Add varying concentrations of the unlabeled test compound (e.g., this compound, R,R,R-HTBZ) to compete with the radioligand for binding to VMAT2.

-

Incubate the mixture to allow binding to reach equilibrium.

-

To determine non-specific binding, a separate set of tubes is incubated with an excess of a known VMAT2 inhibitor (e.g., tetrabenazine) to saturate all specific binding sites.[7]

3. Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[6][7]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[7]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Mandatory Visualizations

VMAT2 Signaling Pathway and Inhibition by this compound's Active Metabolite

References

- 1. This compound | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Characterization of this compound (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

Pharmacodynamic Profile: Receptor Binding and Occupancy

An In-depth Technical Guide to the Pharmacodynamics of Valbenazine in Animal Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, with a focus on data derived from animal models. This compound is a prodrug developed for the treatment of tardive dyskinesia (TD), a hyperkinetic movement disorder often resulting from chronic exposure to dopamine receptor antagonists.[1][2][3] The therapeutic action of this compound is mediated primarily through its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[1][4][5] This document details the binding affinities, in vivo receptor occupancy, and the experimental protocols used to determine these key pharmacodynamic parameters.

The core mechanism of this compound is the reversible inhibition of VMAT2, a presynaptic protein that transports monoamines, such as dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[4][6][7] By inhibiting VMAT2, this compound's active metabolite, [+]-α-HTBZ, leads to a depletion of vesicular dopamine stores, thereby reducing its release into the synaptic cleft and mitigating the hyperdopaminergic state thought to underlie tardive dyskinesia.[8][9]

In Vitro VMAT2 Binding Affinity

Radioligand binding assays using animal and human tissue homogenates have demonstrated that [+]-α-HTBZ is a potent and highly selective inhibitor of VMAT2.[5] The prodrug, this compound, and another metabolite, NBI-136110, also inhibit VMAT2 but with lower potency.[10] Crucially, this compound and its primary metabolite show negligible affinity for VMAT1 or other off-target sites, including dopaminergic, serotonergic, and adrenergic receptors, which contributes to a favorable side-effect profile.[4][5][11]

Table 1: In Vitro Binding Affinities (Ki) for VMAT2

| Compound | Tissue Source | Ki (nM) | Reference(s) |

|---|---|---|---|

| [+]-α-HTBZ | Rat Striatum | 1.0 - 2.8 | [10] |

| Rat Forebrain | 4.2 | [10] | |

| Human VMAT2 | ~3 | [4] | |

| Human Platelets | 2.6 - 3.3 | [10] | |

| This compound | Rat/Human VMAT2 | 110 - 190 | [4][10] |

| NBI-136110 | Rat/Human VMAT2 | 160 - 220 |[10] |

In Vivo VMAT2 Target Occupancy

Positron Emission Tomography (PET) studies in non-human primates (NHPs) have been instrumental in translating preclinical pharmacodynamics to clinical efficacy. These studies establish a relationship between the plasma concentration of [+]-α-HTBZ and the degree of VMAT2 occupancy in the brain.

Table 2: In Vivo VMAT2 Receptor Occupancy in Non-Human Primates

| Parameter | Method | Finding | Reference(s) |

|---|

| Target Occupancy Benchmark | PET imaging with [18F]AV-133 in NHPs, using [+]-α-HTBZ (NBI-98782). | Exposures equivalent to an 80 mg daily human dose of this compound result in 85-90% VMAT2 occupancy. |[12][13] |

This high level of target occupancy is associated with the significant clinical efficacy observed in the treatment of tardive dyskinesia.[12][13]

Key Experimental Protocols

The following sections detail the methodologies employed in animal models to characterize the pharmacodynamics of this compound.

Protocol: Radioligand Binding Assay for VMAT2 Affinity

This protocol is used to determine the in vitro binding affinity (Ki) of a compound for the VMAT2 transporter.

-

Objective: To quantify the binding affinity of this compound and its metabolites to VMAT2.

-

Materials:

-

Procedure:

-

Membrane Preparation: Tissues are homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed, resuspended, and stored at -80°C until use.[10][14]

-

Binding Assay: The assay is conducted in 96-well plates. Membrane homogenates are incubated with a fixed concentration of the radioligand ([³H]-DHTBZ) and a range of concentrations of the unlabeled competitor compound (e.g., [+]-α-HTBZ).[10][14]

-

Incubation: Plates are incubated, often for 60 minutes at 30°C, to allow the binding to reach equilibrium.[14]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[14]

-

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol: Haloperidol-Induced Tardive Dyskinesia Model in Rats

This is a widely used animal model to screen compounds for efficacy in treating tardive dyskinesia.

-

Objective: To induce abnormal involuntary movements in rats, mimicking tardive dyskinesia, for the evaluation of this compound's therapeutic effect.

-

Materials:

-

Procedure:

-

TD Induction: Rats are treated chronically with haloperidol. A common regimen is daily intraperitoneal (i.p.) injections of 1 mg/kg haloperidol for 21 consecutive days.[16] Alternatively, long-acting depot injections can be used over several months.[17][18]

-

Behavioral Assessment: The primary endpoint is the frequency of vacuous chewing movements (VCMs), which are purposeless chewing motions not directed at food or water.[15] Tongue protrusions may also be quantified.[16]

-

Scoring: Animals are placed individually into observation chambers. Following a brief acclimatization period, the number of VCMs is counted over a defined period, typically 2 minutes.[19][20]

-

Efficacy Testing: Once stable VCMs are established, animals are treated with this compound or a vehicle control. Behavioral assessments are repeated to determine if this compound produces a dose-dependent reduction in VCM frequency.[21]

-

Protocol: VMAT2 Occupancy via PET in Non-Human Primates

This protocol quantifies the engagement of a drug with its target in the living brain.

-

Objective: To determine the in vivo percentage of VMAT2 transporters occupied by [+]-α-HTBZ at given plasma concentrations.

-

Materials:

-

Procedure:

-

Baseline Scan: An initial PET scan is performed following the injection of the radiotracer to measure baseline VMAT2 availability.[12]

-

Drug Administration: The test compound ([+]-α-HTBZ) is administered, and plasma samples are taken to determine drug concentration.[12]

-

Post-Dose Scan: A second PET scan is conducted to measure the displacement of the radiotracer by the test compound.

-

Image Acquisition: Dynamic images are acquired for 90-120 minutes post-radiotracer injection.[22]

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the PET images, typically a target-rich region (e.g., striatum) and a reference region with negligible VMAT2 density (e.g., cerebellum).

-

The binding potential or distribution volume ratio is calculated for the baseline and post-dose scans.

-

Target Occupancy (%TO) is calculated as the percent reduction in specific radiotracer binding from the baseline scan. This value is then correlated with plasma concentrations of the active metabolite to build a PK/PD model.[12][13]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described.

Caption: Mechanism of action for this compound at the presynaptic terminal.

Caption: Experimental workflow for a preclinical tardive dyskinesia model.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and Deutetrabenazine for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Quantifying VMAT2 target occupancy at effective this compound doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]

- 18. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]

Valbenazine and its Interaction with Vesicular Monoamine Transporter 2 (VMAT2): A Technical Guide

Abstract

Valbenazine is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] Its therapeutic effect is mediated through the modulation of dopamine release in the central nervous system. This technical guide provides a comprehensive overview of the molecular interaction between this compound and VMAT2, detailing its mechanism of action, binding characteristics, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to VMAT2 and this compound

The vesicular monoamine transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles.[3][4] This process is essential for the subsequent release of these neurotransmitters into the synaptic cleft.[4] Dysregulation of monoaminergic systems is implicated in various neurological and psychiatric disorders.[4]

This compound is a highly selective VMAT2 inhibitor.[5][6] It acts as a prodrug that is systemically hydrolyzed to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[1][7] This active metabolite is responsible for the majority of this compound's pharmacological activity.[8] By inhibiting VMAT2, this compound reduces the loading of dopamine into synaptic vesicles, thereby decreasing its release and mitigating the hyperdopaminergic state believed to underlie conditions like tardive dyskinesia.[6][9]

Mechanism of Action

This compound's therapeutic effect stems from its reversible and selective inhibition of VMAT2.[1][10] The process begins with the oral administration of this compound, which is then converted to its primary active metabolite, [+]-α-HTBZ.[8] This metabolite exhibits high affinity for VMAT2.[10]

The binding of [+]-α-HTBZ to VMAT2 is non-competitive and locks the transporter in an occluded conformation.[11][12] This prevents the translocation of monoamines from the cytoplasm into the synaptic vesicle. Consequently, the amount of dopamine available for release upon neuronal firing is reduced.[13] This modulation of dopaminergic neurotransmission is believed to alleviate the involuntary movements characteristic of tardive dyskinesia.[9]

This compound and its active metabolite show negligible affinity for VMAT1, dopamine receptors, serotonin receptors, and other monoamine receptors, which contributes to a favorable side-effect profile.[1][10][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. va.gov [va.gov]

- 4. VMAT2 Inhibitors and the Path to Ingrezza (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alert.psychnews.org [alert.psychnews.org]

- 6. This compound for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are the therapeutic candidates targeting VMAT2? [synapse.patsnap.com]

- 13. Mechanism of Action | INGREZZA® (this compound) capsules | HCP [ingrezzahcp.com]

Valbenazine Treatment: A Deep Dive into its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine, marketed under the brand name Ingrezza®, is a highly selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] It is the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of tardive dyskinesia (TD) in adults and is also indicated for chorea associated with Huntington's disease (HD).[1][3] Tardive dyskinesia is a persistent and often irreversible movement disorder characterized by involuntary, repetitive body movements, which typically arises from long-term exposure to dopamine receptor blocking agents (DRBAs), such as antipsychotics.[4][5] The therapeutic efficacy of this compound is rooted in its precise molecular mechanism, which modulates presynaptic dopamine release to alleviate the hyperkinetic movements characteristic of these disorders.[2][6] This guide provides an in-depth examination of the cellular and molecular underpinnings of this compound's action, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Core Molecular Mechanism of Action

This compound's primary therapeutic effect is achieved through the modulation of dopaminergic neurotransmission at the presynaptic terminal. It functions as a prodrug that, once metabolized, selectively inhibits VMAT2.[5][7]

1.1. The Role of VMAT2

VMAT2 is a crucial transport protein located on the membrane of synaptic vesicles within presynaptic neurons of the central nervous system.[4][8] Its fundamental role is to package monoamine neurotransmitters—primarily dopamine, but also norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into these vesicles.[2][9] This packaging process is essential for the subsequent storage and release of neurotransmitters into the synaptic cleft upon neuronal activation.[10]

1.2. This compound's Interaction with VMAT2

This compound itself has a moderate affinity for VMAT2. However, upon oral administration, it is extensively metabolized via hydrolysis to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).[5][11] This active metabolite is a potent and highly selective inhibitor of VMAT2.[1][12]

The key steps in its mechanism are:

-

Selective Inhibition: [+]-α-HTBZ binds reversibly to VMAT2, blocking its ability to transport dopamine from the cytoplasm into synaptic vesicles.[4][5]

-

Reduced Vesicular Packaging: With VMAT2 inhibited, less dopamine is packaged into vesicles.[4] The unpackaged cytosolic dopamine is then susceptible to degradation by enzymes such as monoamine oxidase (MAO).[5][10]

-

Decreased Dopamine Release: Consequently, when a nerve impulse triggers vesicle fusion with the presynaptic membrane, the amount of dopamine released into the synaptic cleft is significantly reduced.[2][4]

This targeted reduction in presynaptic dopamine availability is believed to be the cornerstone of this compound's efficacy in treating hyperkinetic movement disorders.[7]

Cellular Consequences of VMAT2 Inhibition

The molecular inhibition of VMAT2 translates into significant cellular effects that restore balance to dysregulated motor circuits. The pathophysiology of tardive dyskinesia is hypothesized to involve the development of supersensitive postsynaptic dopamine D2 receptors due to chronic blockade by antipsychotic medications.[2][4]

By reducing the amount of dopamine released into the synapse, this compound effectively decreases the stimulation of these hypersensitive D2 receptors, thereby alleviating the involuntary movements.[5][7]

A critical aspect of this compound's cellular profile is its selectivity.

-

VMAT2 vs. VMAT1: this compound and its active metabolite show negligible binding affinity for VMAT1, which is found primarily in the peripheral nervous system.[2][5] This selectivity minimizes potential side effects related to widespread monoamine dysregulation outside the central nervous system.

-

Receptor Off-Targeting: Unlike older treatments like tetrabenazine, whose metabolites can bind to dopamine D2 receptors, this compound and [+]-α-HTBZ have no appreciable affinity for dopaminergic, serotonergic, adrenergic, histaminergic, or muscarinic receptors.[1][11] This high degree of selectivity contributes to a more favorable safety and tolerability profile, reducing the risk of parkinsonism, depression, and sedation often associated with less selective VMAT2 inhibitors.[5]

Pharmacokinetics and Metabolism

Understanding the metabolic pathway of this compound is crucial for appreciating its clinical pharmacology, including potential drug-drug interactions and effects of genetic polymorphisms.

This compound is extensively metabolized after oral administration.

-

Activation: The prodrug is converted by hydrolysis of its valine ester to form the active metabolite, [+]-α-HTBZ.[11]

-

Oxidative Metabolism: this compound is also metabolized by CYP3A4/5 to a mono-oxidized form and other minor metabolites.[11]

-

Metabolite Clearance: The active [+]-α-HTBZ is further metabolized, partly by the CYP2D6 enzyme, into inactive compounds.[9][11]

The involvement of CYP2D6 is clinically significant. Individuals who are "poor metabolizers" due to genetic variants in the CYP2D6 gene will have higher exposure to the active metabolite.[9][13] This increased exposure can elevate the risk of adverse reactions, such as QT prolongation, necessitating a lower recommended dosage for these patients.[9][11]

Quantitative Data Summary

The high selectivity and potency of this compound and its metabolite are demonstrated by quantitative binding affinity data. Clinical efficacy is quantified by changes in standardized rating scales for movement disorders.

Table 1: VMAT2 Binding Affinity and Receptor Selectivity

| Compound | Target | Binding Affinity (Ki) |

|---|---|---|

| This compound | Human VMAT2 | ~150 nM[1][11] |

| (+)-α-HTBZ (active metabolite) | Human VMAT2 | ~3 nM [11] |

| This compound | Human VMAT1 | >10 µM[11] |

| this compound & (+)-α-HTBZ | Dopamine (D2), Serotonin (5HT2B), Adrenergic, Histaminergic, Muscarinic Receptors | >5,000 nM[1][11] |

Table 2: Summary of Efficacy Data from Key Clinical Trials (KINECT Studies)

| Study | Treatment Group | N | Baseline AIMS Score (Mean) | Change from Baseline at Week 6 (Mean) | P-value vs. Placebo |

|---|---|---|---|---|---|

| KINECT 2 | This compound (Dose-Titration) | 51 | ~8 | -2.4[1] | - |

| Placebo | 51 | ~8 | -1.1[1] | - | |

| KINECT 3 | This compound 80 mg/day | 75 | ~10 | -3.2 | <0.0001 |

| This compound 40 mg/day | 75 | ~10 | -1.9 | 0.02 | |

| Placebo | 75 | ~10 | -0.1 | - | |

| KINECT 4 (Long-term) | This compound 40 mg/day (at Wk 48) | 45 | - | -10.2[14] | N/A |

| | this compound 80 mg/day (at Wk 48) | 107 | - | -11.0[14] | N/A |

AIMS = Abnormal Involuntary Movement Scale. A negative change indicates improvement.

Table 3: Common Treatment-Emergent Adverse Events (Pooled Data)

| Adverse Reaction | Frequency (%) |

|---|---|

| Somnolence | 10.9%[1] |

| Anticholinergic effects | 5.4%[1] |

| Balance disorders / falls | 4.1%[1] |

| Headache | 3.4%[1] |

| Akathisia | 2.7%[1] |

| Vomiting | 2.6%[1] |

| Nausea | 2.3%[1] |

| Arthralgia | 2.3%[1] |

Experimental Protocols

The characterization of this compound's molecular and cellular effects relies on established and robust experimental methodologies.

5.1. Radioligand Binding Assay for VMAT2 Affinity

This protocol is used to determine the binding affinity (Ki) of a compound for the VMAT2 transporter.

-

Objective: To quantify the interaction between a test compound (e.g., [+]-α-HTBZ) and VMAT2 by measuring the displacement of a radiolabeled ligand.

-

Materials:

-

Methodology:

-

Preparation: Purified VMAT2 is incubated in a buffer solution.[15]

-

Competition Binding: A fixed concentration of [³H]-DTBZ is added along with serially diluted concentrations of the unlabeled test compound.[15]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

-

5.2. Vesicular Monoamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport activity of VMAT2.

-

Objective: To assess the functional inhibition of VMAT2-mediated transport of monoamines into vesicles.

-

Materials:

-

Synaptic vesicle preparations from rodent striatum or VMAT2-expressing cell lines (e.g., HEK-293).[17]

-

Radiolabeled substrate, such as [³H]-dopamine or [³H]-serotonin.

-

ATP to energize the proton gradient required for VMAT2 activity.

-

Test compound at various concentrations.

-

-

Methodology:

-

Preparation: Isolated synaptic vesicles are pre-incubated with the test compound.

-

Initiation: The uptake reaction is initiated by adding the radiolabeled monoamine substrate and ATP.

-

Incubation: The reaction proceeds for a defined period at a controlled temperature (e.g., 30°C).[17]

-

Termination: The uptake is stopped by rapid cooling and filtration.

-

Quantification: The amount of radioactivity trapped inside the vesicles is measured.

-

Analysis: The inhibition of uptake by the test compound is calculated relative to a control (no inhibitor), allowing for the determination of an IC50 value for functional inhibition.

-

Impact on Gene Expression and Signaling Pathways

This compound's primary mechanism is the direct functional inhibition of the VMAT2 protein rather than altering its gene expression. However, network pharmacology studies provide a broader view of its potential molecular interactions. These computational analyses suggest that this compound may influence the dopaminergic synapse signaling pathway through interactions with a network of core targets.[18]

Identified targets in this network include:

-

SLC18A2: The gene encoding the VMAT2 protein itself.[18]

-

Dopamine Receptors (DRD1, DRD2, DRD3): While this compound does not bind directly, its modulation of dopamine levels indirectly affects the signaling through these receptors.[18]

-

Dopamine Transporter (SLC6A3): Involved in dopamine reuptake.[18]

-

Monoamine Oxidase B (MAOB): An enzyme that degrades cytosolic dopamine.[18]

These findings highlight that while direct VMAT2 inhibition is the central event, the therapeutic outcome is the result of rebalancing a complex signaling network. There is currently no strong evidence to suggest that this compound treatment causes significant compensatory changes in the gene expression of SLC18A2 or other related genes as part of its primary therapeutic effect.

Conclusion

The cellular and molecular effects of this compound are characterized by a highly specific and targeted mechanism of action. As a prodrug, it is converted to the potent VMAT2 inhibitor (+)-α-HTBZ, which reversibly blocks the packaging of dopamine into presynaptic vesicles. This leads to a controlled reduction in dopamine release, thereby alleviating the overstimulation of postsynaptic D2 receptors implicated in the pathophysiology of tardive dyskinesia. The drug's high selectivity for VMAT2 over VMAT1 and its lack of affinity for other neurotransmitter receptors contribute to its clinical efficacy and favorable safety profile. This precise modulation of the dopaminergic synapse at the presynaptic level represents a significant advancement in the pharmacological management of hyperkinetic movement disorders.

References

- 1. This compound (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Mechanism of Action | INGREZZA® (this compound) capsules | HCP [ingrezzahcp.com]

- 5. This compound for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors this compound and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. VMAT2 Inhibitors and the Path to Ingrezza (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. gene2rx.com [gene2rx.com]

- 14. A Phase 3, 1-Year, Open-Label Trial of this compound in Adults With Tardive Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 17. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 18. researchgate.net [researchgate.net]

The Stereochemical Landscape of Valbenazine: A Technical Guide to its VMAT2-Targeted Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease. Its therapeutic efficacy is intrinsically linked to its unique stereochemical properties and the specific interactions of its active metabolite with the VMAT2 protein. This technical guide provides an in-depth exploration of the stereochemistry of this compound, its pharmacological activity, and the experimental methodologies used to characterize these properties.

Stereochemistry of this compound and its Metabolites

This compound is administered as a single stereoisomer. Following administration, it is extensively metabolized by hydrolysis to its primary active metabolite, (+)-α-dihydrotetrabenazine, also known as (R,R,R)-HTBZ or NBI-98782.[1][2] This metabolic conversion is critical, as (+)-α-HTBZ is a potent VMAT2 inhibitor.[3] Unlike tetrabenazine, which is a racemic mixture and is metabolized into four different stereoisomers of dihydrotetrabenazine (HTBZ), this compound's metabolism is highly specific, yielding only the single, highly active (+)-α-HTBZ isomer.[2][4] This stereospecific metabolism is a key differentiator and contributes to its distinct pharmacological profile.

VMAT2 Inhibitory Activity and Selectivity

The therapeutic action of this compound is derived from the inhibition of VMAT2 by its active metabolite, (+)-α-HTBZ. VMAT2 is a transporter protein located on the membrane of presynaptic vesicles in monoaminergic neurons. It is responsible for packaging neurotransmitters like dopamine from the cytoplasm into these vesicles for subsequent release into the synapse.[5][6] By inhibiting VMAT2, (+)-α-HTBZ reduces the loading of dopamine into synaptic vesicles, thereby decreasing the amount of dopamine released into the synaptic cleft. This modulation of dopaminergic neurotransmission is the basis for its efficacy in hyperkinetic movement disorders.

The affinity of this compound and its metabolites for VMAT2 has been quantified using radioligand binding assays. These studies reveal that while this compound itself has moderate affinity for VMAT2, its active metabolite, (+)-α-HTBZ, is a highly potent inhibitor with nanomolar affinity.[3][7]

Data Presentation: VMAT2 Binding Affinity

| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki, nM) |

| This compound | Single Isomer | 150[3][8] |

| (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) | (R,R,R) | ~3[3][8] |

A crucial aspect of this compound's pharmacological profile is its high selectivity for VMAT2. Extensive off-target binding screens have demonstrated that this compound and (+)-α-HTBZ have no appreciable affinity for a wide range of other receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors (Ki > 5000 nM).[4][8] This high selectivity minimizes the potential for off-target side effects.

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound involves a stereoselective process to yield the desired single isomer. A common approach involves the chiral resolution of a racemic intermediate or an asymmetric synthesis to establish the correct stereochemistry early in the synthetic route.

A representative synthetic workflow is outlined below:

A detailed experimental protocol for a similar synthesis can be found in the literature, often involving multiple steps of purification and characterization to ensure the stereochemical purity of the final product.[9][10]

VMAT2 Radioligand Binding Assay

The affinity of compounds for VMAT2 is typically determined using a competitive radioligand binding assay with [3H]-dihydrotetrabenazine ([3H]HTBZ) as the radioligand.

Methodology:

-

Tissue Preparation: Rat striatal tissue, a brain region with high VMAT2 expression, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [3H]HTBZ and varying concentrations of the test compound (e.g., this compound or its metabolites). The incubation is typically carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value, which represents the affinity of the compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Off-Target Liability Assessment

To assess the selectivity of this compound and its metabolites, they are screened against a broad panel of receptors, transporters, and enzymes. This is often performed by contract research organizations (CROs) such as Eurofins Discovery, which offer standardized safety screening panels (e.g., SafetyScreen44™ or SafetyScreen87™).[11][12]

Methodology:

These panels typically employ radioligand binding assays for a wide array of targets. The test compound is evaluated at a high concentration (e.g., 10 µM) to identify any significant interactions. If a compound shows significant inhibition of binding to a particular target, further dose-response studies are conducted to determine its potency (IC50 or Ki). The results are expressed as the percent inhibition of radioligand binding at the tested concentration.

VMAT2 Signaling Pathway and Mechanism of Action

The inhibition of VMAT2 by (+)-α-HTBZ has a direct impact on the dopaminergic signaling pathway. By reducing the vesicular packaging of dopamine, less dopamine is available for release into the synaptic cleft upon neuronal firing.

This reduction in synaptic dopamine is believed to alleviate the hyperkinetic movements associated with conditions like tardive dyskinesia, which are thought to be caused by dopamine receptor hypersensitivity.[13]

Conclusion

The therapeutic success of this compound is a testament to the importance of stereochemistry in drug design and development. Its metabolism to a single, highly potent, and selective active metabolite, (+)-α-dihydrotetrabenazine, distinguishes it from other VMAT2 inhibitors and contributes to its favorable efficacy and safety profile. A thorough understanding of its stereochemical properties and the experimental methods used for its characterization is essential for researchers and clinicians working in the field of movement disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

Valbenazine: Expanding Therapeutic Horizons Beyond Tardive Dyskinesia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has been a significant advancement in the treatment of tardive dyskinesia. Its mechanism of action, which involves the modulation of dopamine release in the central nervous system, suggests a broader therapeutic potential for other hyperkinetic movement disorders. This technical guide provides an in-depth overview of the clinical development and potential applications of this compound beyond its initial indication, with a focus on Huntington's disease chorea, Tourette syndrome, and emerging areas of investigation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of VMAT2 inhibition.

Core Mechanism of Action: VMAT2 Inhibition

This compound is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine, which exhibits high selectivity and affinity for VMAT2.[1] VMAT2 is a transmembrane protein crucial for the packaging of monoamines, particularly dopamine, into presynaptic vesicles.[2][3] By reversibly inhibiting VMAT2, this compound reduces the uptake of dopamine into these vesicles, leading to its cytosolic degradation by monoamine oxidase and a subsequent decrease in its release into the synaptic cleft.[2][4] This attenuation of dopaminergic neurotransmission is the cornerstone of its therapeutic effect in hyperkinetic movement disorders.[1][3]

Clinical Applications Beyond Tardive Dyskinesia

Huntington's Disease (Chorea)

Chorea, characterized by involuntary, irregular, and non-repetitive movements, is a hallmark motor symptom of Huntington's disease. The efficacy and safety of this compound for the treatment of chorea associated with Huntington's disease have been established in pivotal clinical trials.

| Trial | Phase | N | Treatment Arms | Primary Endpoint | Key Efficacy Results | Key Safety Findings | Reference |

| KINECT-HD | 3 | 128 | This compound (≤80 mg/day) vs. Placebo | Change from baseline in UHDRS Total Maximal Chorea (TMC) score | Least-squares mean difference of -3.2 (p<0.0001) in favor of this compound. | Generally well-tolerated. Most common adverse events were somnolence, fatigue, fall, and urticaria. No worsening of suicidal ideation was reported. | [5][6][7] |

| KINECT-HD2 | 3 (Open-label extension) | 154 | This compound (≤80 mg/day) | Long-term safety and maintenance of effect | Sustained improvement in UHDRS TMC score from baseline to week 104 (-5.2). | Most common treatment-emergent adverse events were falls, somnolence, and fatigue. | [8][9][10][11] |

The KINECT-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted at 46 sites in the USA and Canada.[5][6]

-

Patient Population: Adults (18-75 years) with genetically confirmed Huntington's disease and a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of 8 or higher.[6][12]

-

Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either this compound or placebo. Both participants and investigators were blinded to the treatment assignment.[12]

-

Intervention: The initial dose of this compound was 40 mg once daily, with dose escalation to 60 mg and then 80 mg at 2-week intervals based on investigator assessment of tolerability and chorea severity. The maintenance phase was from week 8 to 12.[12]

-

Primary Outcome Measure: The primary efficacy endpoint was the change in the UHDRS TMC score from baseline to the maintenance period (average of weeks 10 and 12).[5][6]

-

Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the primary endpoint.[5][6]

Tourette Syndrome

Tourette syndrome is a neurodevelopmental disorder characterized by multiple motor tics and at least one vocal tic. The rationale for investigating this compound in this indication stems from the role of dopamine in the pathophysiology of tics.

Clinical trials of this compound for Tourette syndrome did not meet their primary efficacy endpoints.[2][13][14]

| Trial | Phase | N | Population | Primary Endpoint | Key Efficacy Results | Reference |

| T-Force GOLD | 2b | 127 | Pediatric (6-17 years) | Change from baseline in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at week 12 | Did not meet the primary endpoint. No statistically significant difference between this compound and placebo. | [2][13][14] |

| T-Force GREEN | 2 | 98 | Pediatric (6-17 years) | Change from baseline in YGTSS at week 6 | Did not meet the primary endpoint. Exposure-response analysis suggested doses were too low. | [15][16] |

The T-Force GOLD study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][13]

-

Patient Population: Children and adolescents (6-17 years) with a DSM-5 diagnosis of Tourette syndrome and a YGTSS Total Tic Score of at least 20.[1]

-

Randomization and Blinding: Participants were randomized 1:1 to receive either this compound or placebo.[13]

-

Intervention: The study involved a 6-week dose optimization period followed by a 6-week maintenance period. Dosing was based on weight.[1]

-

Primary Outcome Measure: The primary endpoint was the change from baseline in the YGTSS Total Tic Score at week 12.[13][14]

Dyskinesia in Cerebral Palsy

Dyskinesia, a type of movement disorder characterized by involuntary, erratic, writhing movements, can be a significant challenge for individuals with cerebral palsy. A clinical trial is currently underway to evaluate the potential of this compound in this population.

-

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, and Tolerability of this compound for the Treatment of Dyskinesia Due to Cerebral Palsy (Kinect-DCP).[3][17][18][19]

-

Status: Currently recruiting participants.[18]

-

Patient Population: Children and adults (6-70 years) with a confirmed diagnosis of dyskinesia due to cerebral palsy.[18][20]

-

Study Design: The study includes a 14-week double-blind treatment period where participants receive either this compound or placebo, followed by an open-label treatment period.[19][20]

-

Primary Objective: To evaluate the efficacy of this compound compared to placebo in improving chorea in individuals with dyskinesia due to cerebral palsy.[18]

Future Directions and Conclusion

This compound has demonstrated clear efficacy in treating chorea associated with Huntington's disease, leading to its approval for this indication. While its development for Tourette syndrome was not successful, the ongoing investigation into its use for dyskinesia in cerebral palsy highlights the continued interest in expanding its therapeutic applications. The selective VMAT2 inhibition mechanism of this compound holds promise for other neurological and psychiatric conditions characterized by dopaminergic dysregulation. Further research is warranted to explore its potential in other hyperkinetic movement disorders and to better understand the nuances of its clinical profile in diverse patient populations. This guide provides a comprehensive summary of the current evidence to inform and guide future research and development efforts in this promising area of neuropharmacology.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Neurocrine reports negative topline results from T-Force GOLD study [clinicaltrialsarena.com]

- 3. This compound for the Treatment of Dyskinesia Due to Cerebral Palsy (Neurocrine) | Kennedy Krieger Institute [kennedykrieger.org]

- 4. neurologylive.com [neurologylive.com]

- 5. Safety and efficacy of this compound for the treatment of chorea associated with Huntington's disease (KINECT-HD): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Neurocrine Biosciences Presents Phase 3 Data for KINECT-HD Study Evaluating this compound for Chorea Associated with Huntington Disease at AAN 2022 [prnewswire.com]

- 8. neurologylive.com [neurologylive.com]

- 9. New three-year data demonstrates sustained clinical benefits and established safety profile of Ingrezza (this compound) capsules for Huntington's disease chorea - Neurocrine Biosciences - Medical Update Online [medicalupdateonline.com]

- 10. neurology.org [neurology.org]

- 11. Sustained Improvements in Chorea Associated with Huntington Disease with Once-Daily this compound: Interim Results from a Long-Term Open-Label Study | CNS Spectrums | Cambridge Core [cambridge.org]

- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 13. Neurocrine Biosciences Announces Topline Data from Phase IIb T-Force GOLD Study Demonstrating this compound Did Not Meet Primary Endpoint in Pediatric Patients with Tourette Syndrome | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Neurocrine’s Ingrezza fails to meet primary endpoint in Phase II trial for Tourette syndrome - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. biopharmadive.com [biopharmadive.com]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Study to Assess the Efficacy, Safety, and Tolerability of this compound for the Treatment of Dyskinesia Due to Cerebral Palsy | Clinical Research Trial Listing [centerwatch.com]

- 19. mobilitymgmt.com [mobilitymgmt.com]

- 20. This compound for Cerebral Palsy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

The Role of Valbenazine in Modulating Monoamine Neurotransmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals